molecular formula C12H17NS B2891488 4-[(4-Methylphenyl)thio]piperidine CAS No. 101768-80-3

4-[(4-Methylphenyl)thio]piperidine

Cat. No. B2891488
CAS RN: 101768-80-3
M. Wt: 207.34
InChI Key: IPIKINKOVYQXEH-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)thio]piperidine is a chemical compound with the molecular formula C12H17NS . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular weight of 4-[(4-Methylphenyl)thio]piperidine is 207.34 . When combined with carbonic acid in a 1:1 ratio, the molecular weight increases to 269.36 . The InChI key for this compound is CMUKOIZIUDVRGO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-[(4-Methylphenyl)thio]piperidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

4-[(4-Methylphenyl)thio]piperidine: is a valuable intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial for constructing pharmaceuticals and are present in more than twenty classes of drugs . The compound’s ability to undergo intra- and intermolecular reactions makes it a versatile precursor for creating substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Piperidine derivatives, including those derived from 4-[(4-Methylphenyl)thio]piperidine, have shown promise as anticancer agents. They are utilized in synthesizing compounds that exhibit antiproliferative and antimetastatic effects on various cancer types both in vitro and in vivo . This makes them significant in the development of new cancer therapies.

Antimicrobial and Antifungal Agents

The structural moiety of 4-[(4-Methylphenyl)thio]piperidine is found in compounds with antimicrobial and antifungal properties. These compounds are important in the fight against infectious diseases, providing a platform for developing new antibiotics and antifungal medications .

Neuroprotective and Anti-Alzheimer’s Agents

Research has indicated that piperidine derivatives can serve as neuroprotective agents and have potential applications in treating Alzheimer’s disease. The pharmacophoric features of these compounds, including those derived from 4-[(4-Methylphenyl)thio]piperidine, contribute to their effectiveness in this field .

Analgesic and Anti-Inflammatory Properties

Compounds synthesized from 4-[(4-Methylphenyl)thio]piperidine have been found to possess analgesic and anti-inflammatory properties. These applications are crucial in pain management and treating inflammatory conditions .

Antiviral and Antimalarial Effects

Piperidine derivatives also play a role in antiviral and antimalarial drug development. The structural features of 4-[(4-Methylphenyl)thio]piperidine contribute to the synthesis of compounds that can inhibit viral replication and combat malaria .

Safety and Hazards

Piperidine, a related compound, is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methylphenyl)sulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKINKOVYQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-methylphenylthiopiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 226°-229°; [α]D =-33.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-methylphenylthiopiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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